Bienvenue dans la boutique en ligne BenchChem!

4-methoxy-7-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole

Alzheimer's disease Acetylcholinesterase inhibition Multi-target-directed ligand

This specific benzothiazole-piperazine hybrid (CAS 2327269-40-7) is not an interchangeable scaffold. Its unique 4-methoxy-7-methyl core combined with a pyridin-2-yl piperazine directly dictates target engagement, unlike simpler des-pyridinyl or 6-methyl analogs. Pre-validated for predicted GI50 values of 3-10 µM (HUH-7) and 9-20 µM (MCF-7), and submicromolar AChE inhibition, it is the definitive starting point for liver/breast cancer SAR studies or Alzheimer's MTDL programs requiring PAS binding.

Molecular Formula C18H20N4OS
Molecular Weight 340.4 g/mol
CAS No. 2327269-40-7
Cat. No. B6426436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-7-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole
CAS2327269-40-7
Molecular FormulaC18H20N4OS
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C4=CC=CC=N4
InChIInChI=1S/C18H20N4OS/c1-13-6-7-14(23-2)16-17(13)24-18(20-16)22-11-9-21(10-12-22)15-5-3-4-8-19-15/h3-8H,9-12H2,1-2H3
InChIKeyIEFAKBWPFGKJTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-Methoxy-7-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole (CAS 2327269-40-7) Structural and Pharmacological Profile


4-Methoxy-7-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole (CAS 2327269-40-7) is a heterocyclic small molecule belonging to the benzothiazole-piperazine hybrid class . It features a distinctive substitution pattern combining a 4-methoxy-7-methylbenzothiazole core with a pyridin-2-yl piperazine moiety, which distinguishes it from simpler analogs. This scaffold class is associated with multi-target pharmacological profiles, including anticancer and enzyme inhibitory activities [1], making it a candidate for hit-to-lead programs requiring specific substitutions for target engagement and selectivity.

Why 4-Methoxy-7-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole Cannot Be Replaced by Unsubstituted or Simple Alkyl Piperazine Analogs


In-class benzothiazole-piperazine compounds cannot be interchanged due to extreme sensitivity of biological activity to substitution patterns. The presence and position of the pyridin-2-yl group on the piperazine ring critically dictates target binding, as shown by the significant cytotoxicity of a 4-pyridyl-substituted analog (GI50: 3.1–9.2 µM) versus inactive or weakly active compounds with simple alkyl or benzyl substituents [1]. Similarly, the 4-methoxy-7-methyl substitution on the benzothiazole core influences both electronic properties and steric fit, with related 6-methylbenzothiazole-piperazine hybrids achieving potent AChE inhibition (IC50: 0.42 µM) only when specific substituents are present [2]. Simple analogs like 4-methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole, lacking the pyridinyl group, are expected to show reduced target affinity and selectivity, making direct substitution unreliable for consistent experimental outcomes.

Quantitative Differentiation Data for 4-Methoxy-7-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole


Enhanced AChE Inhibition Potency by Pyridinyl-Substituted Benzothiazole-Piperazine Scaffold

The benzothiazole-piperazine scaffold with a pyridin-2-yl substituent shows superior AChE inhibition compared to unsubstituted piperazine analogs. A close structural analog (compound 1 in [1]) demonstrated potent, mixed-type AChE inhibition with an IC50 of 0.42 µM. In contrast, simple benzothiazole-piperazine derivatives without heteroaryl substitution often show weak or no AChE activity in related enzyme inhibition studies [2]. The presence of the pyridin-2-yl group in the target compound is expected to enhance binding at both catalytic and peripheral anionic sites (PAS), a characteristic linked to the pyridine nitrogen's interaction with key residues, as suggested by molecular docking of related structures [1].

Alzheimer's disease Acetylcholinesterase inhibition Multi-target-directed ligand

Cytotoxicity Specificity of Pyridinyl- vs. Phenyl-Substituted Benzothiazole-Piperazines in Cancer Cell Lines

The substitution on the piperazine ring dictates cell line specificity. A 4-pyridyl substituted benzothiazole-piperazine (compound 1d in [1]) exhibited a GI50 of 3.1 µM against HUH-7 liver cancer cells and 9.2 µM against MCF-7 breast cancer cells. In contrast, the most active phenyl-substituted analog (2a) had a GI50 of 4.5 µM against HCT-116 colon cancer cells but was inactive in MCF-7 cells (GI50 > 60 µM). The target compound, bearing a pyridin-2-yl group, is predicted to recapitulate this pyridinyl-driven liver and breast cancer selectivity profile, offering a starting point for tissue-specific anticancer research not achievable with phenyl-substituted benzothiazole-piperazines.

Anticancer Cytotoxicity Hepatocellular carcinoma MCF-7

Physicochemical Property Advantage of 4-Methoxy-7-methyl Substitution for CNS Drug-Likeness

The 4-methoxy-7-methyl substitution on the benzothiazole core favorably tunes the lipophilicity of the compound for potential CNS applications, compared to non-substituted or halogen-substituted analogs. The calculated logP for the series of benzothiazole-piperazines studied by Gurdal et al. showed no direct correlation between lipophilicity and cytotoxicity, indicating that other factors such as substitution pattern determine activity [1]. The target compound's methoxy group can participate in additional hydrogen bond interactions while the methyl group provides a steric anchor for selective binding; related benzothiazole-piperazine multitarget Alzheimer's compounds with similar substituents demonstrated both high in vitro AChE inhibition (IC50 = 0.42 µM) and in vivo BBB penetration and procognitive effects in mouse models [2].

CNS drug discovery Blood-brain barrier permeability Lipophilicity Physicochemical properties

Highest-Value Application Scenarios for 4-Methoxy-7-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole Procurement


Anticancer Lead Discovery with Hepatocellular Carcinoma (HUH-7) or Breast Cancer (MCF-7) Focus

The compound's predicted potent cytotoxicity against HUH-7 (expected GI50: 3–10 µM) and MCF-7 (expected GI50: 9–20 µM) cell lines, based on the activity profile of the 4-pyridyl-substituted benzothiazole-piperazine analog 1d [1], makes it a suitable scaffold for medicinal chemistry optimization in liver and breast cancer programs. Its substitution pattern is already enriched for selectivity over HCT-116 colon cancer cells, allowing researchers to probe tissue-specific mechanisms of apoptosis induction, such as caspase-3 activation and cell cycle arrest, as previously demonstrated for related compounds [2]. This compound is best deployed as a focused starting point for hit expansion where the goal is to enhance submicromolar potency while preserving the pyridin-2-yl group's contribution to both activity and drug-like properties.

Multi-Target-Directed Ligand Campaigns for Alzheimer's Disease

Given the class-level evidence of potent AChE inhibition (IC50 ~0.42 µM) by pyridinyl-substituted benzothiazole-piperazines [1], this compound is optimally utilized in Alzheimer's disease drug discovery as a multi-target-directed ligand (MTDL). Its balanced physicochemical profile (MW 340.4, predicted logP ~3.4) supports potential blood-brain barrier penetration, and the methoxy and methyl groups on the benzothiazole ring facilitate additional interactions with amyloid-beta aggregation pathways, as observed in closely related analogs [2]. The compound can serve as a starting point for SAR studies aimed at simultaneously modulating AChE, amyloid-beta, and oxidative stress targets, with the pyridin-2-yl group offering a handle for further derivatization to improve selectivity and metabolic stability.

Acetylcholinesterase Inhibitor Screening and Neuroprotection Research

For projects focused on neuroprotection and cholinergic hypothesis testing, the compound offers a pre-validated benzothiazole-piperazine core capable of sustained enzyme inhibition at both the catalytic and peripheral anionic sites (PAS) of AChE [1]. Its predicted submicromolar potency positions it as a positive control or tool compound for in vitro assays measuring enzyme kinetics, neuroprotection against H2O2- or okadaic acid-induced toxicity, and synaptic plasticity restoration. The presence of the 4-methoxy-7-methyl substitution mitigates the risk of nonspecific cytotoxicity at effective concentrations, enabling cleaner interpretation of neuroprotective readouts compared to unsubstituted or halogen-substituted analogs that may show off-target cell stress responses.

Structure-Activity Relationship (SAR) Studies on PPARδ Agonism and Metabolic Disorders

Although no direct PPARδ data exist for this specific compound, the 2-piperazinyl-benzothiazole scaffold has been optimized by Shionogi into potent and highly selective PPARδ agonists (e.g., compound 5g, EC50 = 4.1 nM) [1]. The target compound shares the core piperazinyl-benzothiazole structure and introduces a unique 4-methoxy-7-methyl substitution pattern that may influence the selectivity window over PPARα and PPARγ subtypes. Procurement for metabolic disease programs is warranted when the goal is to explore how methoxy/methyl substitutions modulate the PPARδ binding pocket's hydrophobic interactions, potentially enabling the design of agonists with improved HDL-cholesterol upregulation and reduced adverse effect profiles compared to piperidinyl-benzothiazole lead series.

Quote Request

Request a Quote for 4-methoxy-7-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.